molecular formula C7H7NO2 B11757329 2-(Pyridin-2-yloxy)acetaldehyde

2-(Pyridin-2-yloxy)acetaldehyde

Cat. No.: B11757329
M. Wt: 137.14 g/mol
InChI Key: SOKVSOZQZOFBDJ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yloxy)acetaldehyde is an organic compound that features a pyridine ring attached to an acetaldehyde group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yloxy)acetaldehyde typically involves the reaction of pyridin-2-ol with acetaldehyde under specific conditions. One common method includes the use of a base to deprotonate the pyridin-2-ol, followed by the addition of acetaldehyde to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yloxy)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the pyridine ring.

Major Products Formed

    Oxidation: 2-(Pyridin-2-yloxy)acetic acid.

    Reduction: 2-(Pyridin-2-yloxy)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyridin-2-yloxy)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yloxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)acetaldehyde: Similar structure but lacks the oxygen atom linking the pyridine ring and the aldehyde group.

    2-(Pyridin-2-yloxy)ethanol: The aldehyde group is reduced to an alcohol.

    2-(Pyridin-2-yloxy)acetic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

2-(Pyridin-2-yloxy)acetaldehyde is unique due to the presence of both an aldehyde group and a pyridine ring linked through an oxygen atom. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-pyridin-2-yloxyacetaldehyde

InChI

InChI=1S/C7H7NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-5H,6H2

InChI Key

SOKVSOZQZOFBDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCC=O

Origin of Product

United States

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